2-(4-fluorophenyl)-6-[2-(4-methylphenyl)-2-oxoethyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Description
The compound 2-(4-fluorophenyl)-6-[2-(4-methylphenyl)-2-oxoethyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one (hereafter referred to as the target compound) is a fused heterocyclic system combining a triazole and quinazolinone core. Its structure features a 4-fluorophenyl group at position 2 and a 4-methylphenyl-oxoethyl substituent at position 6 (Figure 1).
Properties
IUPAC Name |
2-(4-fluorophenyl)-6-[2-(4-methylphenyl)-2-oxoethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN4O2/c1-15-6-8-16(9-7-15)21(30)14-28-20-5-3-2-4-19(20)23-26-22(27-29(23)24(28)31)17-10-12-18(25)13-11-17/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVLJEVMIDTMSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3C4=NC(=NN4C2=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-fluorophenyl)-6-[2-(4-methylphenyl)-2-oxoethyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazole ring followed by its fusion with the quinazoline ring. Key steps may involve cyclization reactions, nucleophilic substitutions, and oxidation-reduction processes. Industrial production methods may optimize these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for studying biochemical pathways.
Medicine: Research has investigated its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with specific properties, such as catalysts or polymers.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and quinazoline rings play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Key Structural Features :
- Triazoloquinazolinone core: Enhances rigidity and binding affinity to biological targets.
- 4-Methylphenyl-oxoethyl chain : Increases lipophilicity, which may influence membrane permeability.
Structural Analogues and Substituent Effects
The target compound shares functional group motifs with several heterocyclic systems (Table 1). Key comparisons include:
Table 1: Structural and Functional Comparison of Analogous Compounds
Substituent Impact on Bioactivity
Halogenated Aryl Groups :
- The 4-fluorophenyl group in the target compound and analogs may enhance binding to hydrophobic pockets in enzymes (e.g., kinases) compared to 4-chlorophenyl () or 2,4-difluorophenyl () .
- Benzylidene/Indolylidene groups : Present in and , these planar moieties could facilitate π-π stacking with aromatic residues in target proteins, a feature absent in the target compound’s oxoethyl chain .
Alkyl/Oxoethyl Chains :
Biological Activity
The compound 2-(4-fluorophenyl)-6-[2-(4-methylphenyl)-2-oxoethyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is a member of the triazoloquinazoline family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C24H17FN4O2
- Molecular Weight : 412.4 g/mol
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the triazole and quinazoline rings suggests potential for kinase inhibition and interaction with DNA/RNA structures. Compounds in this class have been noted for their roles in:
- Anticancer Activity : Triazoloquinazolines have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Some derivatives exhibit antibacterial and antifungal activities.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound can effectively inhibit various cancer cell lines. For instance:
- In vitro Assays : Testing against colon carcinoma (HCT-116) showed significant cytotoxicity with IC50 values around 6.2 μM for related compounds .
- Mechanistic Insights : The compound may induce apoptosis in cancer cells through the activation of caspase pathways.
Antimicrobial Activity
The antimicrobial efficacy of related triazoloquinazolines has been documented:
- Bacterial Inhibition : Compounds demonstrated comparable antibacterial activity against Mycobacterium tuberculosis and other pathogens .
- Fungal Activity : Some derivatives showed effective inhibition against fungal strains, suggesting a broad-spectrum antimicrobial potential.
Data Table of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| Anticancer | HCT-116 (colon carcinoma) | 6.2 | |
| Antimicrobial | Mycobacterium tuberculosis | < 98% inhibition | |
| Antifungal | Various fungal strains | Varies |
Case Study 1: Anticancer Potential
In a study investigating the effects of triazoloquinazolines on breast cancer cells (MCF-7), compounds structurally similar to our target compound showed significant cytotoxicity compared to standard treatments like cisplatin. This indicates a potential role for these compounds in cancer therapy .
Case Study 2: Antimicrobial Efficacy
A series of experiments evaluated the antibacterial properties of various triazoloquinazolines against clinical isolates. Results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria, highlighting their potential as new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
